(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves a multi-step process:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with a suitable alkylating agent to form the 3-chlorophenoxy intermediate.
Furan Ring Formation: The next step involves the formation of the furan ring through a cyclization reaction, often using a furan precursor and appropriate catalysts.
Pyrazole Synthesis: The pyrazole moiety is synthesized separately, typically through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate, the furan ring, and the pyrazole moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- (E)-3-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-22-18(10-11-21-22)19(23)9-8-15-6-7-17(25-15)13-24-16-5-3-4-14(20)12-16/h3-12H,2,13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOEOCDFDJXID-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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